Methyl 10-oxooctadec-8-enoate
Description
Structure
2D Structure
Properties
CAS No. |
91363-63-2 |
|---|---|
Molecular Formula |
C19H34O3 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl 10-oxooctadec-8-enoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h13,16H,3-12,14-15,17H2,1-2H3 |
InChI Key |
LLJUIYYJBKXDIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C=CCCCCCCC(=O)OC |
Origin of Product |
United States |
Natural Occurrence and Biogeochemical Distribution of Methyl 10 Oxooctadec 8 Enoate and Its Analogues
Identification in Microbial Systems and Secondary Metabolite Profiles
Microorganisms are prolific producers of a vast range of secondary metabolites, including a variety of fatty acid derivatives. While the direct isolation of Methyl 10-oxooctadec-8-enoate from microbial sources is not extensively documented, the production of its precursors and related oxo-fatty acids by bacteria and other microbes points to potential biosynthetic pathways within these systems.
Analysis of Fatty Acid Methyl Esters from Actinomycetes (e.g., Micromonospora aurantiaca)
Actinomycetes, particularly species within the genus Micromonospora, are known for their capacity to produce a wide array of bioactive compounds. Analysis of the volatile compounds from Micromonospora aurantiaca has identified fatty acid methyl esters (FAMEs) as a major class of metabolites. These include saturated unbranched, monomethyl, and dimethyl branched FAMEs. mdpi.commdpi.com The fatty acid profile of Micromonospora aurantiaca is complex, containing a significant proportion of monounsaturated fatty acids (MUFAs), with C18:1ω9 being a notable component. mdpi.com While a comprehensive study of Micromonospora aurantiaca revealed a rich profile of FAMEs, the specific compound this compound was not explicitly identified in these analyses. mdpi.commdpi.comnih.gov However, the enzymatic machinery present in this genus for fatty acid modification suggests the potential for oxo-fatty acid biosynthesis.
Exploration of Other Prokaryotic and Eukaryotic Microbial Producers
The production of oxo-fatty acids is not limited to actinomycetes. Research has shown that various aerobic and anaerobic microorganisms are capable of transforming oleic acid into 10-hydroxystearic acid and subsequently to 10-oxostearic acid. nih.gov This indicates that microbial enzymes can catalyze both the hydration of the double bond in oleic acid and the oxidation of the resulting hydroxyl group to a keto group. nih.gov Such transformations are key steps in the formation of adipocere, a waxy substance formed during the decomposition of fatty tissues. nih.gov
Furthermore, the biosynthesis of polyunsaturated fatty acids (PUFAs) in some prokaryotes and eukaryotes occurs via polyketide synthase (PKS) pathways, which are distinct from the typical fatty acid synthase (FAS) systems. researchgate.net These pathways can generate a variety of modified fatty acids. In general, oxylipins, which include oxo-fatty acids, are widespread in nature, occurring in bacteria, fungi, algae, mosses, and plants, where they are formed from the transformation of hydroperoxides generated by lipoxygenase activity. gerli.com
Presence and Derivatives in Eukaryotic Biological Matrices
In eukaryotes, oxo-fatty acids and their derivatives are significant components of lipid profiles, particularly in marine organisms and as endogenous bioactive lipids in broader biological systems.
Oxo-Fatty Acids Derived from Marine Organisms (e.g., Red Seaweed and Diatoms)
Marine algae are a rich source of a diverse range of oxylipins. The red alga Gracilaria verrucosa has been identified as a natural source of (E)-10-oxooctadec-8-enoic acid, the free acid form of this compound. mdpi.comd-nb.inforesearchgate.netmdpi.com This compound, along with its isomer (E)-9-oxooctadec-10-enoic acid, has been isolated from this species. mdpi.comnih.govd-nb.info Red algae, in general, are known to produce a variety of oxylipins derived from both C18 and C20 polyunsaturated fatty acids through lipoxygenase (LOX) pathways. mdpi.comnih.govnih.gov
Diatoms are another significant group of marine microorganisms that produce oxo-fatty acids. For instance, the diatom Chaetoceros karianus has been shown to produce two isomeric C16 oxo-fatty acids: (7E)-9-oxohexadec-7-enoic acid and (10E)-9-oxohexadec-10-enoic acid. mdpi.comnih.gov While these are not C18 compounds, their discovery highlights the role of diatoms in the production of diverse oxo-fatty acid structures. mdpi.comnih.gov Oxylipins in diatoms, including various oxygenated fatty acids, are involved in chemical defense and other ecological interactions. beilstein-journals.orgnih.gov
| Compound Name | Organism | Reference |
|---|---|---|
| (E)-10-oxooctadec-8-enoic acid | Gracilaria verrucosa (Red Seaweed) | mdpi.comd-nb.inforesearchgate.netmdpi.com |
| (E)-9-oxooctadec-10-enoic acid | Gracilaria verrucosa (Red Seaweed) | mdpi.comnih.govd-nb.info |
| (7E)-9-oxohexadec-7-enoic acid | Chaetoceros karianus (Diatom) | mdpi.comnih.gov |
| (10E)-9-oxohexadec-10-enoic acid | Chaetoceros karianus (Diatom) | mdpi.comnih.gov |
Biosynthetic Pathways and Biotechnological Production Strategies for Methyl 10 Oxooctadec 8 Enoate
Enzymatic Catalysis in Natural Biotransformations
Natural biological systems, particularly those in microorganisms, possess a diverse enzymatic toolkit capable of modifying common fatty acids into more complex and valuable molecules. These biotransformations are key to understanding the native synthesis pathways that can be harnessed for biotechnological applications.
Certain bacteria, notably from the Pseudomonas genus, are known to convert oleic acid into various oxygenated derivatives through enzymatic hydration and oxidation reactions. Strains of Pseudomonas aeruginosa and Pseudomonas sp. can transform oleic acid into hydroxylated intermediates, which are direct precursors to keto-fatty acids. nih.govbas.bg The bioconversion process often begins with the hydration of the double bond in oleic acid, catalyzed by a hydratase, to form a hydroxy fatty acid.
For instance, Pseudomonas sp. 42A2 has been shown to catalyze the bioconversion of oleic acid into (E)-10-hydroxy-8-octadecenoic acid (HOD). thescipub.com This 10-hydroxy intermediate can be further oxidized by a hydroxy fatty acid dehydrogenase to yield the corresponding keto-acid, 10-oxo-octadecenoic acid. researchgate.net Research on various Pseudomonas aeruginosa strains has confirmed their ability to produce HOD from oleic acid, with some strains also producing the dihydroxylated version, 7,10-dihydroxy-8-(E)-octadecenoic acid (DOD). nih.govoup.com The optimal conditions for producing the HOD precursor using P. aeruginosa strain NRRL B-14938 were found to be a temperature of 26°C and a pH of 7.0 over a 60-hour reaction time. nih.gov The formation of 10-oxo-octadecanoic acid from oleic acid has also been reported in other bacterial species like Rhodococcus rhodochrous. bas.bg This natural enzymatic sequence—hydration followed by oxidation—provides a direct biological route to the C18 keto-acid backbone of Methyl 10-oxooctadec-8-enoate.
Table 1: Microbial Bioconversion of Oleic Acid by Pseudomonas Strains
| Microorganism | Substrate | Key Products | Optimal Conditions | Reference |
|---|---|---|---|---|
| Pseudomonas sp. 42A2 | Oleic Acid | (E)-10-hydroxy-8-octadecenoic acid (HOD), (E)-7,10-dihydroxy-8-octadecenoic acid (DHOD) | 30°C, pH 8.0 | thescipub.com |
| Pseudomonas sp. PR3 | Oleic Acid | 7,10-dihydroxy-8-(E)-octadecenoic acid (DOD) | 30°C, pH 7.0, 48 hours | oup.com |
| Pseudomonas aeruginosa NRRL B-14938 | Oleic Acid | 10-hydroxy-8(E)-octadecenoic acid (HOD) | 26°C, pH 7.0, 60 hours | nih.gov |
The C18 backbone of octadec-8-enoate is synthesized by the fatty acid synthase (FAS) complex. In most organisms, FAS utilizes acetyl-CoA as a starter unit and malonyl-CoA as the two-carbon chain extender in a repeating cycle of condensation, reduction, dehydration, and another reduction to build the saturated fatty acid chain. royalsocietypublishing.org
While FAS is primarily known for producing straight-chain fatty acids, it can exhibit substrate promiscuity. nih.gov For instance, it can incorporate alternative starter units derived from branched-chain amino acid catabolism, such as isobutyryl-CoA or 2-methylbutyryl-CoA, to produce branched-chain fatty acids. nih.govwikipedia.org Similarly, it can use extenders other than malonyl-CoA, like methylmalonyl-CoA, to introduce methyl branches along the fatty acid chain. nih.gov
The final step in forming this compound is the esterification of the carboxyl group with a methyl group. In biological systems, this methylation is often catalyzed by a methyltransferase enzyme. nih.gov Feeding experiments with the actinomycete Micromonospora aurantiaca have shown that the methyl group in fatty acid methyl esters (FAMEs) is derived from the methyl donor S-adenosyl methionine (SAM). beilstein-journals.org This suggests a dedicated enzymatic pathway for methyl ester formation that is distinct from non-specific lipase-catalyzed esterification. beilstein-journals.org Alternatively, FAMEs can be synthesized enzymatically in vitro using lipases, which catalyze the esterification of a fatty acid with an alcohol like methanol (B129727). nih.govthescipub.com
Chemical Synthesis and Structural Modifications of Methyl 10 Oxooctadec 8 Enoate
De Novo Synthetic Routes for Methyl 10-oxooctadec-8-enoate
The de novo synthesis of complex molecules from simpler, readily available starting materials is a cornerstone of organic chemistry. repec.org For a molecule like this compound, a plausible retrosynthetic analysis would disconnect the molecule at the carbon-carbon double bond, suggesting a Wittig reaction or a related olefination strategy as a key bond-forming step. This approach allows for the convergent assembly of two smaller fragments.
A feasible synthetic route to this compound can be conceptualized through a multi-step process involving the preparation of two key intermediates followed by their coupling.
Proposed Synthetic Pathway:
A logical approach involves the synthesis of an aldehyde precursor and a phosphonium (B103445) ylide, which are then combined in a Wittig reaction.
Synthesis of the Aldehyde Fragment (Methyl 8-oxooctanoate):
Starting Material: A suitable starting material would be a commercially available ω-hydroxy fatty acid or a dicarboxylic acid monoester, such as methyl 8-hydroxyoctanoate or the mono-methyl ester of suberic acid (octanedioic acid).
Oxidation: If starting from the hydroxy ester, a mild oxidation using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would convert the terminal alcohol to an aldehyde. To obtain the keto functionality at C-10 in the final product, an alternative precursor would be needed, such as methyl 10-hydroxyoctadecanoate. Selective oxidation of the secondary alcohol would then be required.
Synthesis of the Phosphonium Ylide Fragment:
Starting Material: A C8 alkyl halide, such as 1-bromooctane, would be a suitable starting point.
Phosphonium Salt Formation: Reaction of the alkyl halide with triphenylphosphine (B44618) (PPh₃) in a suitable solvent like toluene (B28343) or acetonitrile (B52724) would yield the corresponding triphenylphosphonium bromide salt.
The Wittig Reaction:
Ylide Generation: The phosphonium salt is deprotonated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the phosphorus ylide.
Coupling: The ylide is then reacted with the aldehyde fragment (e.g., an 8-oxo-ester) to form the α,β-unsaturated ketone system. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. thermofisher.combeilstein-journals.org
Final Esterification (if necessary): If the synthesis started with a protected carboxylic acid, a final deprotection and esterification step with methanol (B129727) under acidic conditions (e.g., using sulfuric acid) would yield the target methyl ester. mdpi.com
A chemo-enzymatic approach could also be considered, where a carboxylic acid is reduced to an aldehyde by a carboxylic acid reductase (CAR) enzyme, followed by a chemical Wittig reaction. beilstein-journals.orgd-nb.info This method offers high selectivity under mild conditions. beilstein-journals.org
Key Reagents and Conditions: The table below summarizes the key transformations and typical reagents involved in the proposed synthesis.
| Reaction Step | Reagents and Conditions | Purpose |
| Oxidation of Alcohol to Aldehyde | Pyridinium chlorochromate (PCC), CH₂Cl₂ | Forms the aldehyde functionality. |
| Phosphonium Salt Formation | Triphenylphosphine (PPh₃), Toluene, reflux | Prepares the Wittig reagent precursor. |
| Ylide Generation | n-Butyllithium (n-BuLi), THF, -78 °C to rt | Forms the nucleophilic ylide. |
| Wittig Olefination | Aldehyde, Ylide, THF | Creates the C=C double bond. |
| Fischer Esterification | Methanol (MeOH), H₂SO₄ (cat.), reflux | Forms the methyl ester from a carboxylic acid. |
Achieving the desired stereochemistry and regiochemistry is critical in the synthesis of unsaturated oxo-fatty esters.
Stereochemical Control: The geometry of the newly formed double bond in the Wittig reaction is a key stereochemical consideration. For α,β-unsaturated esters, the use of stabilized ylides (e.g., those containing an ester group) generally favors the formation of the (E)-isomer, which corresponds to the trans configuration. wikipedia.org The Schlosser modification of the Wittig reaction can also be employed to obtain the (E)-alkene with high purity. wikipedia.org Organocatalytic methods have also emerged for the stereoselective synthesis of (E)-α,β-unsaturated esters. figshare.comrsc.org
Regioselectivity: The precise placement of the oxo group at the C-10 position is a challenge of regioselectivity.
From Precursors: One approach is to start with a precursor that already contains the oxygen functionality at the desired position, such as 10-hydroxyoctadecanoic acid. Subsequent oxidation would then yield the 10-oxo derivative.
Direct Oxidation: Another strategy involves the regioselective oxidation of a pre-existing fatty acid chain. While challenging, certain enzymatic systems, such as fungal peroxygenases, have demonstrated the ability to hydroxylate fatty acid chains at specific positions, including ω-1 and ω-2. csic.esnih.govd-nb.info These hydroxylated intermediates can then be oxidized to the corresponding ketones. Chemical methods like the Wacker oxidation of unsaturated fatty acid methyl esters, using palladium catalysts, can also introduce a ketone group at a specific position of the double bond. researchgate.net
Elucidation of Key Reaction Steps, Reagents, and Reaction Conditions
Catalytic Methodologies for Fatty Acid Esterification
Esterification is a fundamental reaction in the synthesis of this compound, particularly if the synthesis starts from the corresponding carboxylic acid. Catalysis is crucial for achieving efficient conversion.
Both homogeneous and heterogeneous catalysts are employed for the esterification of fatty acids. frontiersin.org
Homogeneous Catalysis: Homogeneous catalysts are soluble in the reaction medium.
Acid Catalysts: Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used. mdpi.comresearchgate.net They are effective but can be corrosive and difficult to separate from the product. mdpi.com
Lewis Acid Catalysts: Metal salts, such as zinc(II) compounds (e.g., ZnO, Zn(OAc)₂), have been shown to be effective catalysts for the esterification of fatty acids. acs.orgnih.gov Zinc catalysts are attractive due to their moderate acidity, availability, and lower toxicity compared to some other metals. acs.orgnih.govconicet.gov.ar The catalytic activity of zinc salts can be influenced by the counter-ion. acs.org
Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Their main advantage is the ease of separation and potential for reuse. scielo.brsapub.org
Solid Acid Catalysts: These include sulfated zirconia, zeolites, and sulfonic acid-functionalized silicas or resins (e.g., Amberlyst-15). repec.orgresearchgate.netscielo.brbibliotekanauki.pl They can effectively catalyze esterification and are often reusable for multiple cycles. scielo.brresearchgate.net
Metal Oxides: Oxides like tin(IV) oxide (SnO₂) and zinc oxide (ZnO) can act as solid acid catalysts for esterification. scielo.brresearchgate.net Composite materials like SnO₂/ZnO have been shown to be effective and reusable. scielo.br
Comparison of Catalytic Systems for Fatty Acid Esterification
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | H₂SO₄, HCl, ZnCl₂, Zn(OAc)₂ | High reaction rates, mild conditions possible. acs.org | Difficult to separate, corrosive, potential for waste generation. mdpi.comfrontiersin.org |
| Heterogeneous | Sulfated Zirconia, Amberlyst-15, ZnO, SnO₂/ZnO | Easy separation and recycling, reduced corrosion, environmentally friendlier. scielo.brsapub.org | Can have lower reaction rates than homogeneous catalysts, potential for leaching. mdpi.com |
Transesterification is the process of converting one ester into another, for instance, transforming a triglyceride into fatty acid methyl esters (FAMEs) using methanol. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.orgbyjus.com
Base-Catalyzed Mechanism:
The base (e.g., methoxide, CH₃O⁻) deprotonates the alcohol (methanol) to form a more potent nucleophile.
The alkoxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
The intermediate collapses, eliminating the original alkoxy group and forming the new ester (FAME) and regenerating the alkoxide. byjus.commasterorganicchemistry.com
Acid-Catalyzed Mechanism:
The acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic. byjus.comresearchgate.net
The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. researchgate.net
A proton transfer occurs from the newly added hydroxyl group to the original alkoxy group.
The protonated original alkoxy group leaves as a neutral alcohol molecule.
Deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final FAME product. byjus.commasterorganicchemistry.comresearchgate.net
Application of Homogeneous and Heterogeneous Catalysis in Ester Formation
Derivatization and Analogous Oxo-Fatty Acid Methyl Ester Synthesis
The functional groups within this compound—the α,β-unsaturated ketone (enone), the ester, and the alkyl chain—offer multiple sites for chemical modification. Derivatization is a technique used to convert a compound into a product of similar structure, known as a derivative, to alter its properties or to prepare it for analysis. wikipedia.org
The enone moiety is particularly reactive and can undergo various transformations, such as Michael additions, reductions, and cycloadditions, allowing for the synthesis of a wide range of derivatives. rsc.orgnih.govresearchgate.netorganic-chemistry.org For example, α-arylation of enones can be achieved using hypervalent iodine reagents. nih.gov
The synthesis of analogous oxo-fatty acid methyl esters allows for the exploration of structure-activity relationships. Various long-chain oxo-fatty acid methyl esters have been synthesized, with the oxo group at different positions along the alkyl chain. researchgate.netrsc.orgrsc.orgmdpi.com For instance, methyl 9-oxooctadecanoate has been synthesized and used in derivatization reactions to form thiazanones. nih.gov The synthesis of these analogs often follows similar strategies, such as the coupling of an appropriate acid chloride with an organometallic reagent or the oxidation of a corresponding hydroxy fatty acid ester. mdpi.com
Preparation of Positional Isomers and Structural Analogues of Oxo-Fatty Acids
The synthesis of this compound and its positional isomers can be achieved through the allylic oxidation of methyl oleate (B1233923). One effective method utilizes manganese(III) acetate (B1210297) as a catalyst. This reaction introduces a carbonyl group at positions adjacent to the double bond, yielding a mixture of enone fatty acid esters.
A notable synthesis involves the manganese(III) acetate-catalyzed allylic oxidation of methyl oleate, which produces methyl-(E)-10-oxooctadec-8-enoate along with its positional isomer, methyl-(E)-11-oxooctadec-9-enoate, and other related products. sci-hub.se The position of the newly formed enone group can be confirmed using spectroscopic techniques such as tandem mass spectrometry (FAB-CID-MS/MS) after hydrogenation of the enone to the corresponding keto fatty acid. sci-hub.se
Beyond positional isomers, structural analogues with different terminal functional groups, such as carboxylic acids and amides, have also been synthesized. sci-hub.se These analogues are typically prepared from different starting materials using similar oxidation methodologies to understand the role of the terminal group in the compound's biological activity. sci-hub.se
Table 1: Synthesis of this compound and its Positional Isomer
| Starting Material | Reagents and Conditions | Product(s) | Reference |
| Methyl oleate | Manganese(III) acetate dihydrate, tert-butyl hydroperoxide, EtOAc, room temperature | Methyl-(E)-10-oxooctadec-8-enoate, Methyl-(E)-11-oxooctadec-9-enoate | sci-hub.se |
Synthesis of Hydroxy, Epoxy, and Other Functionalized Derivatives
The introduction of additional functional groups, such as hydroxyl and epoxy moieties, onto the this compound scaffold has been explored to generate derivatives with potentially enhanced or modified biological properties.
Hydroxy Derivatives:
Hydroxy-oxo fatty acid derivatives can be synthesized through various routes. One common approach involves the reduction of a ketone. For instance, the keto group of a related oxo-fatty acid ester can be reduced using sodium borohydride (B1222165) to yield a diastereomeric mixture of hydroxy esters. The synthesis of (Z)-9-hydroxy-10-oxooctadec-12-enoic acid has been accomplished starting from mono methyl azelate, which is first converted to methyl 9-hydroxynonanoate and then oxidized to methyl 9-oxononanoate. nii.ac.jp
Another strategy involves the ring-opening of an epoxide. The treatment of methyl cis-9,10-epoxy-12-oxooctadecanoate with phenyllithium (B1222949) in the presence of copper(I) bromide exclusively yields methyl 9-hydroxy-12-oxo-10-phenyloctadecanoate. nih.gov The preparation of methyl 9-hydroxy-10-oxooctadecanoate from methyl 9,10-cis-epoxyoctadecanoate has also been reported. uni-oldenburg.de
Epoxy Derivatives:
Epoxidation of the double bond in unsaturated fatty acid esters is a common method for creating epoxy derivatives. Reagents such as m-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation. For example, methyl undec-10-enoate (B1210307) can be readily epoxidized with m-CPBA. nii.ac.jp The synthesis of optically active methyl 12-oxo-9,10-epoxyoctadecanoate has been achieved from methyl ricinoleate (B1264116). researchgate.net
Furthermore, the ring-opening of epoxidized methyl oleate using a bismuth(III) trifluoromethanesulfonate (B1224126) catalyst can lead to the formation of methyl 9(10)-oxooctadecanoate. acs.org This indicates that epoxides can serve as versatile intermediates for the synthesis of various oxo-fatty acid derivatives.
Other Functionalized Derivatives:
The versatility of the oxo-fatty acid backbone allows for the synthesis of a wide range of other functionalized derivatives. For example, treatment of methyl 9(10)-oxooctadecanoate with sodium azide (B81097) and titanium(IV) chloride can produce tetrazole derivatives. uni-oldenburg.de Additionally, bromo-derivatives such as methyl-(Z)-9-bromo-10-oxooctadec-8-enoate have been synthesized. sci-hub.se
Table 2: Examples of Synthesized Functionalized Derivatives
| Derivative Type | Synthetic Method | Starting Material | Key Reagents | Product | Reference |
| Hydroxy | Reduction of aldehyde | Mono methyl azelate | BH3·THF, PDC | (Z)-9-hydroxy-10-oxooctadec-12-enoic acid | nii.ac.jp |
| Epoxy | Epoxidation | Methyl undec-10-enoate | m-CPBA | Epoxide of methyl undec-10-enoate | nii.ac.jp |
| Bromo | Bromination | Methyl-(E)-10-oxooctadec-8-enoate | Not specified | Methyl-(Z)-9-bromo-10-oxooctadec-8-enoate | sci-hub.se |
| Tetrazole | Schmidt synthesis | Methyl 9(10)-oxooctadecanoate | NaN3, TiCl4 | 1,5-disubstituted tetrazole | uni-oldenburg.de |
Advanced Analytical Characterization and Quantification of Methyl 10 Oxooctadec 8 Enoate
Spectroscopic Methods for Comprehensive Structure Elucidation
Spectroscopic techniques are indispensable for the detailed structural analysis of Methyl 10-oxooctadec-8-enoate, offering insights into its atomic connectivity, conformation, and configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structure determination of organic molecules. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, while coupling constants (J) reveal the connectivity between neighboring protons, which is crucial for establishing the molecule's scaffold.
The presence of the α,β-unsaturated ketone system is a key structural feature. In the ¹H NMR spectrum, the vinylic protons at C-8 and C-9 exhibit characteristic chemical shifts. The configuration of the double bond (E or Z) can be determined by the magnitude of the coupling constant between these protons. For the (E)-isomer, a larger coupling constant is expected. The protons on the carbons adjacent to the carbonyl group and the ester moiety also show distinct signals.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms in the molecule. The carbonyl carbons of the ketone and the ester group resonate at characteristic downfield shifts. The sp²-hybridized carbons of the double bond also have distinct chemical shifts that can further confirm the structure.
A representative, though not experimentally exclusive, set of predicted NMR data is presented below. Actual experimental values can vary based on the solvent and other acquisition parameters.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (C=O of ester) | - | ~174 |
| 2 | ~2.3 (t) | ~34 |
| 3 | ~1.6 (quint) | ~25 |
| 4-7 | ~1.3 (m) | ~29 |
| 8 | ~6.1 (d) | ~130 |
| 9 | ~6.7 (dt) | ~148 |
| 10 (C=O of ketone) | - | ~200 |
| 11 | ~2.6 (t) | ~40 |
| 12-17 | ~1.3 (m) | ~24-32 |
| 18 | ~0.9 (t) | ~14 |
Note: This table is illustrative. Actual chemical shifts may vary. (t=triplet, d=doublet, quint=quintet, m=multiplet, s=singlet)
Mass Spectrometry (MS) and Investigation of Diagnostic Fragmentation Patterns
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. savemyexams.com For this compound, both electron ionization (EI) and softer ionization techniques like electrospray ionization (ESI) are employed. vulcanchem.com
In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. uni-saarland.de The fragmentation of the molecular ion produces a range of positively charged fragments, and only these ions are detected by the mass spectrometer. savemyexams.com The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, the molecular ion can be unstable and may not be readily observed in EI spectra. jeol.comresearchgate.net
The fragmentation pattern is particularly informative. etamu.edu Cleavage adjacent to the carbonyl groups and at the double bond are common fragmentation pathways for this type of molecule. libretexts.org For instance, the loss of the methoxy (B1213986) group (-OCH₃) from the ester would result in a fragment ion at [M-31]⁺. Alpha-cleavage next to the keto group is also expected. The specific fragmentation pattern helps to confirm the positions of the keto and ester functionalities, as well as the unsaturation. sci-hub.se Diagnostic ions can pinpoint the location of the keto group. sci-hub.se
With ESI, a softer ionization method, the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ are typically observed, often with greater abundance than the molecular ion in EI. Tandem mass spectrometry (MS/MS) of these precursor ions can be used to induce fragmentation and obtain structural information. researchgate.net
Table 2: Potential Diagnostic Fragment Ions for this compound in Mass Spectrometry
| m/z Value | Proposed Fragment Identity | Ionization Mode |
|---|---|---|
| 310.5 | [M]⁺ (Molecular Ion) | EI |
| 279.5 | [M - OCH₃]⁺ | EI/ESI-MS/MS |
| 267 | [M - CH₃O] | EI |
Note: The fragmentation is complex and these are only some of the expected key fragments. vulcanchem.com
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic methods are essential for separating this compound from complex biological mixtures before its detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Analytes
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. jeol.com While this compound, as a fatty acid methyl ester (FAME), is amenable to GC analysis, derivatization is often employed to improve its chromatographic properties and detection sensitivity. researchgate.netjfda-online.com
Derivatization reactions target the carbonyl group of the ketone. research-solution.com For example, methoximation, the reaction with methoxyamine hydrochloride, converts the keto group into a methoxime. This reduces the polarity of the analyte and prevents potential enolization at high temperatures in the GC injector and column, leading to better peak shapes. researchgate.net Silylation of any potential hydroxyl groups that might be present as isomers or related compounds is also a common practice. researchgate.net
Once derivatized, the analyte is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. nist.gov The retention time of the compound is a characteristic feature that aids in its identification. etamu.edu Kovats retention indices, which are normalized retention times, can be calculated to provide a more robust identification parameter that is less dependent on the specific chromatographic conditions. nist.govresearchgate.netnist.gov Following separation, the eluting compound enters the mass spectrometer, where it is ionized (usually by EI), and a mass spectrum is recorded, providing definitive identification. jeol.com
Liquid Chromatography (LC)-Based Approaches for Non-Volatile Compounds
Liquid chromatography (LC) is a versatile technique for separating compounds that are not sufficiently volatile or thermally stable for GC analysis. researchgate.net For oxylipins like this compound, reversed-phase liquid chromatography (RPLC) coupled with mass spectrometry (LC-MS) is the most widely used approach. acs.orgnih.govresearchgate.net
In RPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). chromatographyonline.com The separation is based on the hydrophobicity of the analytes. More non-polar compounds are retained longer on the column. Gradient elution, where the composition of the mobile phase is changed over time to increase its organic solvent content, is commonly used to separate a wide range of oxylipins with different polarities in a single run. rsc.org
The effluent from the LC column is introduced into a mass spectrometer, most often using an ESI source. LC-MS allows for the sensitive and selective detection of this compound, even at the low concentrations typically found in biological samples. nih.govchromatographyonline.com The use of tandem mass spectrometry (LC-MS/MS) with techniques like multiple reaction monitoring (MRM) further enhances selectivity and is the gold standard for quantification. nih.govlcms.cz
Targeted and Untargeted Lipidomic Profiling for Oxylipin Identification
Lipidomics aims to comprehensively analyze the full complement of lipids (the lipidome) in a biological system. Both targeted and untargeted approaches are used to identify and quantify oxylipins, including this compound. cirad.fr
Targeted lipidomics focuses on the measurement of a predefined set of known lipids. avantiresearch.commetabolon.comnih.gov This approach utilizes highly sensitive and specific analytical methods, typically LC-MS/MS with MRM, to accurately quantify specific oxylipins. nih.gov For this compound, a targeted assay would involve optimizing the LC separation and MS/MS detection parameters specifically for this compound and its isomers, often using isotopically labeled internal standards for precise quantification. lcms.cz This strategy is ideal for hypothesis-driven research where the goal is to measure changes in the levels of specific oxylipins in response to a particular stimulus or in a disease state. nih.gov
Untargeted lipidomics , on the other hand, aims to measure as many lipids as possible in a sample without prior selection. medrxiv.org This discovery-driven approach typically uses high-resolution mass spectrometry (HRMS) to acquire data on all detectable ions within a certain mass range. cirad.fr The resulting complex datasets are then analyzed using specialized software to identify and relatively quantify the detected lipids by comparing their accurate masses and fragmentation patterns to lipid databases. Untargeted profiling can reveal unexpected changes in the lipidome and can lead to the identification of novel lipid biomarkers or pathways. medrxiv.orgfrontiersin.org this compound would be one of the many oxylipins profiled in an untargeted analysis of a relevant biological sample.
Both targeted and untargeted lipidomics play crucial roles in advancing our understanding of the complex biology of oxylipins. creative-proteomics.com Targeted methods provide accurate quantification of key mediators, while untargeted approaches offer a broader view of the lipidomic landscape, potentially uncovering new roles for compounds like this compound.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl 12-oxostearate |
| 9-O-isopropyl-10-oxo-octadec-12Z-enoate methyl ester |
| 10-oxo-11-phytoenoate methyl ester |
| Methyl 5(6)-oxooctadec-cis-10-enoates |
| Methyl 5-hydroxy-10(11)-methoxyocta-decanoates |
| Methyl 6,10-epoxyoctadecanoate |
| Methyl oleate (B1233923) |
| alpha-linolenic acid |
| gamma-linolenic acid |
| 13-HODE |
| 13-HOTrE |
| 10-HpOME |
| 9-HOTrE |
| Acetonitrile |
| Methanol |
| Methoxyamine hydrochloride |
Environmental Dynamics and Degradation Pathways of Methyl 10 Oxooctadec 8 Enoate
Thermal and Oxidative Decomposition Mechanisms and Product Formation
Thermal and oxidative processes are key abiotic degradation pathways for organic compounds. The stability of Methyl 10-oxooctadec-8-enoate is significantly influenced by temperature and the presence of oxidizing agents.
The thermal decomposition of long-chain methyl esters often proceeds through complex free-radical scission mechanisms. While direct studies on this compound are not extensively documented, research on structurally similar compounds provides significant insight. For instance, the thermal decomposition of epimeric epoxyhydroperoxyoctadecenoates at high temperatures (210°C) demonstrates the types of cleavage fragments that can be expected. researchgate.net The primary mechanism involves the homolytic cleavage of bonds, particularly around the functional groups, leading to the formation of smaller, more volatile molecules. researchgate.net Conventional free-radical scission is the widely accepted explanation for the formation of most of these fragmentation products. researchgate.net
Oxidative decomposition can occur through various means, including photosensitized oxidation and catalytic oxidation. mdpi.com These processes typically involve the reaction of the molecule with reactive oxygen species. For unsaturated keto-esters like this compound, the double bond and the ketone group are likely sites for oxidative attack. This can lead to the formation of hydroperoxides, which are often unstable and can decompose further into a variety of smaller carbonyl and carboxyl compounds. In some instances, metal oxides present in soil and dust can act as catalysts, promoting the decomposition of such organic molecules into less toxic products like CO2 and water. mdpi.com
A study on the thermal decomposition of a related compound, methyl (12S,13S)-(E)-12,13-epoxy-9-hydroperoxy-10-octadecenoate, identified numerous scission products, which are detailed in the table below. researchgate.net
Table 1: Identified Products from Thermal Decomposition of a Structurally Related Octadecenoate
| Prominence | Product Name |
|---|---|
| Most Prominent | Methyl octanoate |
| Methyl 9-oxononanoate | |
| Other Identified Products | Pentane |
| 1-Pentanol | |
| Hexanal | |
| 2-Heptanone | |
| 2-Pentylfuran | |
| Methyl heptanoate | |
| 2-Octenal | |
| 4,5-epoxy-2-decenal | |
| Methyl 8-(2-furyl)octanoate | |
| 11-oxo-9-undecenoate | |
| Methyl 13-oxo-9,11-tridecadienoate | |
| Tentatively Identified | 3,4-epoxynonanal |
| Methyl 8-oxooctanoate | |
| 3-hydroxy-2-pentyl-2,3-dihydrofuran | |
| Methyl 10-oxodecanoate |
Data sourced from a study on the thermal decomposition of methyl (12S,13S)-(E)-12,13-epoxy-9-hydroperoxy-10-octadecenoate at 210°C. researchgate.net
Biotransformation and Microbial Degradation in Environmental Compartments
Biotransformation, particularly through microbial action, is a primary pathway for the degradation of organic pollutants in soil and water. mdpi.commdpi.com This process is widely considered a cost-effective and environmentally friendly approach to remediation. mdpi.comfrontiersin.org Microorganisms such as bacteria, fungi, and algae can utilize complex organic molecules as a source of carbon and energy, breaking them down into simpler, non-toxic compounds. mdpi.comscialert.net
While specific studies on the microbial degradation of this compound are limited, the degradation of other complex esters and pesticides has been extensively studied, providing a reliable model. Various microbial genera have been identified for their potent degradative capabilities. Bacteria like Pseudomonas, Bacillus, Rhodococcus, and Alcaligenes, along with certain fungi such as Phanerochaete sordida, are known to degrade complex organic compounds. mdpi.comfrontiersin.org
The microbial degradation process is enzymatic. Microbes secrete specific enzymes, such as oxygenases and hydrolases, that target and break down the pollutant molecules. mdpi.com This can occur under both aerobic and anaerobic conditions. scialert.net In soil and aquatic environments, microbial populations can adapt to the presence of xenobiotic compounds, developing the ability to degrade them over time. scialert.net For instance, bacteria capable of degrading methyl halides have been identified in oceanic waters, highlighting the role of marine microbes in biogeochemical cycles. nih.gov The degradation pathway often involves initial hydrolysis of the ester bond, followed by the breakdown of the fatty acid chain through processes like beta-oxidation.
The table below summarizes common microbial genera and their mechanisms for degrading related complex organic pollutants, which serves as a likely model for the biotransformation of this compound.
Table 2: Microbial Genera and Mechanisms for Degrading Organic Pollutants
| Microbial Genus | Type | Degradation Mechanism / Target Pollutant | Environmental Compartment |
|---|---|---|---|
| Pseudomonas | Bacteria | Utilizes enzymes to degrade methomyl (B1676398) and methyl parathion. mdpi.comscialert.net | Soil, Water, Stool Samples |
| Bacillus | Bacteria | Capable of degrading the carbamate (B1207046) pesticide methomyl. mdpi.com | Soil, Stool Samples |
| Rhodococcus | Bacteria | Degrades neonicotinoids and microplastics. mdpi.comfrontiersin.org | Soil |
| Phanerochaete sordida | Fungus | A white-rot fungus that degrades nitenpyram (B241) and dinotefuran. frontiersin.org | Not specified |
| Dehalococcoides | Bacteria | Performs reductive dechlorination on pollutants like PCBs. mdpi.com | Anaerobic Environments |
This table provides examples of microbial degradation of various organic compounds, suggesting potential pathways for this compound.
Future Research Trajectories and Advanced Applications of Methyl 10 Oxooctadec 8 Enoate
Rational Design and Synthesis of Bioactive Derivatives based on Structure-Activity Relationships
The rational design and synthesis of new bioactive molecules is a cornerstone of drug discovery and development. mdpi.com For Methyl 10-oxooctadec-8-enoate, a naturally occurring fatty acid derivative, understanding its structure-activity relationship (SAR) is crucial for creating more potent and selective analogs. sci-hub.senih.gov The distinguished feature of this compound is its α,β-unsaturated carbonyl group (enone), which is also found in other molecules with anti-inflammatory and anticancer properties. sci-hub.se
To explore the SAR of this class of fatty acids, researchers have synthesized various analogs of this compound. sci-hub.se These synthetic efforts often involve modifying different parts of the molecule, such as the alkyl chain length and the functional groups. nii.ac.jp For instance, shortening the alkyl chain of related oxo-fatty acids has been shown to still display biological activity, suggesting that the recognition of the aliphatic chain and the terminal carboxyl group is somewhat flexible. nii.ac.jp However, alterations to the β,γ-unsaturated carbonyl moiety can lead to a complete loss of activity. nii.ac.jp
Computational methods, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, are increasingly used to guide the rational design of new derivatives. mdpi.comfrontiersin.org These approaches help in predicting the biological activity of newly designed compounds and understanding how structural modifications can influence their properties. mdpi.comresearchgate.net For example, in the development of derivatives of other complex natural products, QSAR models have been instrumental in improving activity and identifying new potent compounds. mdpi.com
Interactive Data Table: Synthetic Analogs of Oxo-Fatty Acids and Their Reported Activity
| Compound | Structural Modification | Reported Activity |
| Analog 1 | Shortened alkyl chain | Retained flowering activity at >1 µM |
| Analog 2 | Altered β,γ-unsaturated carbonyl moiety | Complete loss of activity |
| Methyl Ester Analog | Esterification of carboxylic acid | Indicated obscure recognition of the aliphatic chain and terminal carboxy group |
Advancements in Biotechnological Production for Sustainable Chemical Manufacturing
The chemical industry is increasingly turning to biotechnology for more sustainable and environmentally friendly production methods. nih.gov This shift is driven by the desire to reduce dependence on non-renewable resources and minimize pollution. nih.gov Fatty acid methyl esters (FAMEs), including this compound, are a class of compounds that can be produced from renewable feedstocks like vegetable oils. rsc.org The use of FAMEs as starting materials in the chemical industry is advantageous due to their lower viscosity and fewer impurities compared to raw oils. rsc.org
Biotechnological production of specialty fatty acids often involves the use of microorganisms or their enzymes to perform specific chemical transformations. nih.gov For instance, microorganisms can oxidize fatty acids at specific positions to produce valuable hydroxyl or keto fatty acids. nih.gov Researchers have discovered numerous novel oxygenated fatty acids through such biotransformation processes. nih.gov Enzymes like microbial hydratases have shown positional specificity, for example, at the carbon-10 (B1256599) position. nih.gov
The development of whole-cell catalysts is a promising area of research for the production of oxo-fatty acids. researchgate.netgoogle.com This approach involves engineering microorganisms to express multiple enzymes that work in a cascade to convert a starting material into a desired product. researchgate.netgoogle.com For example, a biocatalytic cascade reaction combining a P450 monooxygenase and a carbonyl reductase has been developed for the double oxidation of fatty acids. researchgate.net This can lead to improved product formation rates compared to single-step reactions. researchgate.net
Furthermore, advancements in green chemistry are contributing to more sustainable manufacturing processes. researchgate.net This includes the use of biocatalysis to improve the efficiency and selectivity of reactions and the development of processes that generate less waste. researchgate.net Laccase-catalyzed oxidative cleavage of hydroxy and oxo fatty acids is being explored for the production of dicarboxylic acids from biomass-derived fatty acids. oup.com For example, sebacic acid has been produced from 10-oxo-cis-12,cis-15-octadecadienoic acid with a conversion rate of 35% (mol/mol) using this enzymatic process. oup.com
Improving the sustainability of FAME production also involves optimizing the entire life cycle, from the cultivation of feedstocks to the final chemical conversion. europa.eu This includes using renewable methanol (B129727) (biomethanol) in the transesterification process and utilizing co-products and residues in combined heat and power plants. europa.eu
Interactive Data Table: Biotechnological Approaches for Fatty Acid Modification
| Biotechnological Approach | Key Enzymes/Organisms | Target Product | Key Findings |
| Microbial Biotransformation | Microorganisms | Hydroxyl or keto fatty acids | Discovered novel oxygenated fatty acids. nih.gov |
| Whole-cell Catalysis | Engineered microorganisms with P450 monooxygenase and carbonyl reductase | Oxo-fatty acids | Achieved improved product formation rates in cascade reactions. researchgate.net |
| Laccase-catalyzed Cleavage | Laccase | Dicarboxylic acids | Produced sebacic acid from an oxo-fatty acid with a 35% conversion rate. oup.com |
Elucidating Novel Biological Roles and Ecological Significance in Underexplored Organisms and Environments
Fatty acids and their derivatives, known as oxylipins, play crucial roles in the biological and ecological interactions of a wide range of organisms. gerli.comnih.gov While much is known about their functions in well-studied systems, their roles in underexplored organisms and environments remain a fertile area for research.
Oxylipins are bioactive metabolites involved in regulating developmental processes and responses to environmental and pathological challenges in plants, algae, bacteria, and fungi. gerli.com In plants, for example, oxygenated C18 fatty acids are involved in defense against pathogens. nih.gov The synthesis of these compounds is a dynamic process that occurs both during normal development and in response to biotic and abiotic stresses. nih.gov For instance, 12-oxophytodienoic acid (OPDA), a related cyclopentenone, is a key signaling molecule in plant immunity. oup.com C18 unsaturated fatty acids also play regulatory roles in plant defense, with oleic acid being involved in the crosstalk between salicylic (B10762653) acid and jasmonic acid signaling pathways. frontiersin.org
The ecological significance of fatty acids extends to aquatic ecosystems, where they are essential nutrients transferred through food webs. une.edu.au The fatty acid composition of organisms can be influenced by environmental factors such as temperature, as well as by their diet and evolutionary history. une.edu.auwiley.com For example, green algae have a fatty acid composition similar to higher plants, often dominated by C18 polyunsaturated fatty acids. int-res.com The distribution of specific fatty acids can serve as biomarkers to trace energy flow and identify dietary sources in these ecosystems. int-res.comnumberanalytics.com
Investigating the fatty acid profiles of organisms in diverse environments can reveal novel biological activities and ecological interactions. For example, some marine macroalgae from the Yellow Sea have been found to contain a variety of polar lipids and fatty acids. int-res.com The presence of specific fatty acids can also indicate anthropogenic disturbances in freshwater systems. une.edu.au As researchers delve into more underexplored ecosystems, from deep-sea sponges to unique microbial communities, the discovery of new oxylipins with unique biological functions is highly probable. numberanalytics.comamazonaws.com These discoveries could lead to the identification of novel biochemical pathways and a deeper understanding of how organisms adapt to their specific ecological niches.
Interactive Data Table: Known Roles of C18 Fatty Acids and Their Derivatives in Different Organisms
| Organism/System | Compound Class | Biological/Ecological Role |
| Plants | Oxylipins (e.g., OPDA) | Defense against pathogens, signaling in immunity. nih.govoup.com |
| Plants | C18 Unsaturated Fatty Acids | Regulation of defense pathways (e.g., oleic acid). frontiersin.org |
| Aquatic Ecosystems | Polyunsaturated Fatty Acids | Essential nutrients transferred through food webs. une.edu.au |
| Green Algae | C18 Polyunsaturated Fatty Acids | Major component of their fatty acid profile. int-res.com |
| Various Organisms | Fatty Acids | Biomarkers for dietary tracing and environmental monitoring. une.edu.auint-res.com |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing Methyl 10-oxooctadec-8-enoate, and how can purity be validated?
- Answer : Synthesis typically involves esterification of 10-oxooctadec-8-enoic acid with methanol under acid catalysis. To validate purity, use chromatographic techniques (e.g., GC-MS or HPLC) coupled with spectroscopic methods (NMR, IR) to confirm structural integrity. Ensure calibration with certified reference materials and report retention times, peak symmetry, and spectral matches . Purity thresholds (e.g., ≥95%) should align with analytical guidelines for reproducibility .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Answer : Design accelerated stability studies by exposing the compound to controlled temperature, humidity, and light conditions. Monitor degradation via periodic sampling and analyze using stability-indicating methods (e.g., LC-UV/MS). Quantify degradation products and apply kinetic models (e.g., Arrhenius equation) to predict shelf life. Include negative controls and validate analytical methods per ICH guidelines .
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?
- Answer : Use hyphenated techniques like LC-MS/MS or GC-MS with selective ion monitoring to minimize matrix interference. Validate methods for sensitivity (LOQ/LOD), linearity, accuracy (spike-recovery tests), and precision (intra-/inter-day variability). Cross-validate results with orthogonal methods (e.g., NMR quantification) to address potential ionization suppression in MS .
Advanced Research Questions
Q. How can contradictory spectral data for this compound in literature be resolved?
- Answer : Conduct a systematic review of existing studies, assessing experimental conditions (e.g., solvent polarity, NMR field strength) that may influence spectral interpretations. Perform meta-analysis to identify outliers or methodological inconsistencies . Replicate disputed experiments under standardized protocols and use quantum chemical calculations (DFT) to predict NMR/IR spectra for comparison with empirical data .
Q. What experimental designs are optimal for investigating the compound’s reactivity in catalytic hydrogenation?
- Answer : Employ a factorial design to test variables like catalyst type (Pd/C, PtO₂), pressure, and solvent polarity. Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation. Analyze selectivity trends via multivariate statistics (e.g., PCA) and validate mechanistic hypotheses with isotopic labeling or computational modeling (DFT/MD simulations) .
Q. How can researchers address discrepancies in reported biological activity of this compound derivatives?
- Answer : Apply mixed-methods research:
- Quantitative : Meta-analyze dose-response data from published studies, adjusting for heterogeneity (e.g., I² statistic) and publication bias (funnel plots) .
- Qualitative : Interview domain experts to contextualize variability in assay conditions (e.g., cell lines, incubation times). Integrate findings using triangulation to propose standardized bioactivity protocols .
Q. What strategies improve the reproducibility of synthetic routes for this compound analogs?
- Answer : Implement quality-by-design (QbD) principles:
- Define critical process parameters (CPPs) via risk assessment (e.g., Ishikawa diagrams).
- Optimize reaction conditions using DoE (Design of Experiments) and validate robustness via Monte Carlo simulations.
- Document all variables (e.g., reagent lot numbers, stirring rates) in open-access repositories to enhance transparency .
Methodological Guidance Tables
Table 1 : Key Parameters for Analytical Validation of this compound
Table 2 : Common Pitfalls in Meta-Analysis of Chemical Data
Key Recommendations
- For Novel Synthesis : Prioritize green chemistry metrics (e.g., E-factor) when scaling reactions .
- For Computational Studies : Cross-validate DFT results with experimental spectral data to avoid overfitting .
- For Literature Reviews : Use tools like SciFinder or Reaxys to map patent and non-patent literature, ensuring comprehensive coverage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
